molecular formula C23H15BrFN3 B2498536 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-74-0

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2498536
CAS No.: 901246-74-0
M. Wt: 432.296
InChI Key: YBWZCFYYPABUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its complex fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of bromine, fluorine, and methyl substituents on the phenyl rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.

    Bromination: The resulting pyrazoloquinoline compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-bromo-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of bromine, fluorine, and methyl groups in 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline distinguishes it from similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZCFYYPABUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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